Chemical structure and SMILES of methyl 5-(chloromethyl)pyrazine-2-carboxylate
Chemical structure and SMILES of methyl 5-(chloromethyl)pyrazine-2-carboxylate
Introduction
Methyl 5-(chloromethyl)pyrazine-2-carboxylate is a functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a common scaffold in numerous biologically active molecules.[1] The presence of both a reactive chloromethyl group and a methyl ester functionality makes this molecule a versatile intermediate for the synthesis of more complex molecular architectures.
This guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic route for methyl 5-(chloromethyl)pyrazine-2-carboxylate. It is intended for researchers and professionals in drug discovery and chemical development who are interested in leveraging this compound for the design and synthesis of novel bioactive agents.
Chemical Structure and Identification
The accurate identification of a chemical entity is paramount for reproducible scientific research. This section details the structural and identifying information for methyl 5-(chloromethyl)pyrazine-2-carboxylate.
Molecular Structure
The chemical structure of methyl 5-(chloromethyl)pyrazine-2-carboxylate consists of a pyrazine ring substituted at the 2-position with a methyl carboxylate group (-COOCH₃) and at the 5-position with a chloromethyl group (-CH₂Cl).
Structure Diagram
Caption: 2D structure of methyl 5-(chloromethyl)pyrazine-2-carboxylate.
SMILES Notation
The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation for describing the structure of chemical species using short ASCII strings.
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SMILES: COC(=O)C1=NC=C(N=C1)CCl[2]
Key Identifiers
For unambiguous identification and database searching, the following identifiers are crucial.
| Identifier | Value | Source |
| Molecular Formula | C₇H₇ClN₂O₂ | [2] |
| Molecular Weight | 186.60 g/mol | [3] |
| CAS Number | 1824324-58-4 | [3] |
| InChI | InChI=1S/C7H7ClN2O2/c1-12-7(11)6-4-9-5(2-8)3-10-6/h3-4H,2H2,1H3 | [2] |
| InChIKey | HUAGKUGEFPOCPM-UHFFFAOYSA-N | [2] |
Proposed Synthesis
Synthetic Scheme
Caption: Proposed synthesis of methyl 5-(chloromethyl)pyrazine-2-carboxylate.
Experimental Protocol (Representative)
This protocol is a generalized procedure based on standard chemical transformations for the conversion of a primary alcohol to a chloride using thionyl chloride. Note: This procedure should be optimized and validated in a laboratory setting.
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Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 5-(hydroxymethyl)pyrazine-2-carboxylate in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).
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Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride (SOCl₂) dropwise to the stirred solution. An excess of thionyl chloride (typically 1.1 to 1.5 equivalents) is generally used.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion of the reaction, carefully quench the excess thionyl chloride by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
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Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Physicochemical Properties
The following table summarizes the key physicochemical properties of methyl 5-(chloromethyl)pyrazine-2-carboxylate. Note that some of these properties are predicted based on computational models.
| Property | Value | Notes |
| XlogP | 0.2 | Predicted[2] |
| Monoisotopic Mass | 186.0196 Da | [2] |
Spectroscopic Data (Predicted)
As experimental spectroscopic data is not widely available, the following are predicted values and general expectations for the characterization of methyl 5-(chloromethyl)pyrazine-2-carboxylate.
¹H NMR
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Methyl Protons (-OCH₃): A singlet is expected around 3.9-4.1 ppm.
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Chloromethyl Protons (-CH₂Cl): A singlet is expected around 4.6-4.8 ppm.
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Pyrazine Ring Protons: Two singlets are expected for the two protons on the pyrazine ring, likely in the range of 8.5-9.0 ppm.
¹³C NMR
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Methyl Carbon (-OCH₃): A signal is expected around 52-54 ppm.
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Chloromethyl Carbon (-CH₂Cl): A signal is expected around 45-47 ppm.
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Pyrazine Ring Carbons: Four distinct signals are expected in the aromatic region (approximately 140-160 ppm).
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Carbonyl Carbon (-C=O): A signal is expected around 164-166 ppm.
Mass Spectrometry
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[M+H]⁺: The expected m/z for the protonated molecule is approximately 187.0269.[2]
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Isotope Pattern: Due to the presence of chlorine, a characteristic M/M+2 isotope pattern with a ratio of approximately 3:1 would be expected.
Reactivity and Applications in Drug Discovery
The bifunctional nature of methyl 5-(chloromethyl)pyrazine-2-carboxylate makes it a valuable synthon for the construction of diverse molecular libraries.
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Nucleophilic Substitution: The chloromethyl group is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups, such as amines, thiols, and alkoxides. This is a key reaction for building larger molecules and linking the pyrazine core to other pharmacophores.
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Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid.[4] This carboxylic acid can then be used in amide bond formation, a cornerstone of medicinal chemistry, to couple with various amines.
The pyrazine moiety itself is a well-established pharmacophore found in numerous approved drugs.[1] Its ability to act as a bioisostere for other aromatic rings and its involvement in hydrogen bonding interactions with biological targets make it an attractive scaffold for drug design. The introduction of substituents at the 2 and 5 positions of the pyrazine ring, as in methyl 5-(chloromethyl)pyrazine-2-carboxylate, allows for the fine-tuning of the steric and electronic properties of the molecule to optimize its interaction with a target protein.
Conclusion
Methyl 5-(chloromethyl)pyrazine-2-carboxylate is a promising chemical intermediate with significant potential for applications in drug discovery and development. Its well-defined structure and versatile reactivity provide a solid foundation for the synthesis of novel and complex molecules. This guide has provided a comprehensive overview of its key chemical properties and a proposed synthetic pathway, offering a valuable resource for researchers in the field. As with any chemical synthesis, proper safety precautions and experimental validation are essential for successful and reproducible results.
References
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PubChem. Methyl 5-chloropyrazine-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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PubChemLite. Methyl 5-(chloromethyl)pyrazine-2-carboxylate (C7H7ClN2O2). Available from: [Link]
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PhytoBank. 13C NMR Spectrum (PHY0026593). Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. 2014, 6(5):104-105. Available from: [Link]
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PrepChem.com. Synthesis of 2-pyrazine carboxylic acid chloride. Available from: [Link]
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SpectraBase. Methyl pyrazine-2-carboxylate - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
- Google Patents. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
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ResearchGate. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Available from: [Link]
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MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]
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ResearchGate. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Available from: [Link]
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International Journal of Pharmacy Research & Technology (IJPRT). Green Synthesis of Bioactive Molecules: A Review. Available from: [Link]
